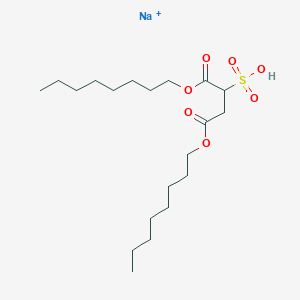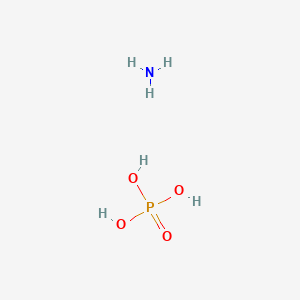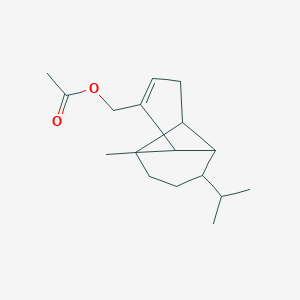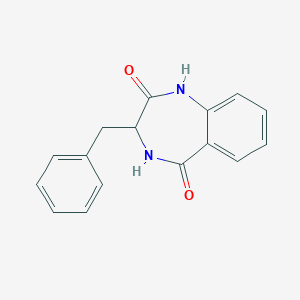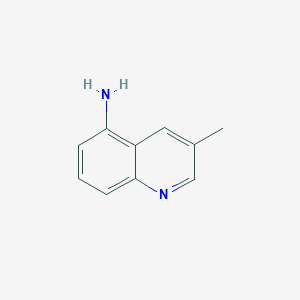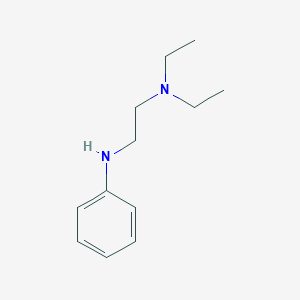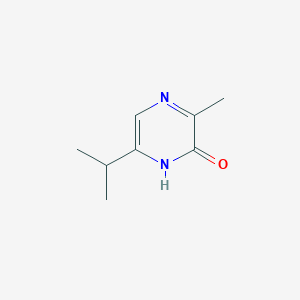
6-Isopropyl-3-methylpyrazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-3-methylpyrazin-2-ol, also known as IPMP, is a naturally occurring aroma compound found in various foods and beverages, including beer, coffee, and bread. It is a pyrazine derivative and has a unique odor resembling that of roasted coffee beans. IPMP has gained significant attention in scientific research due to its potential applications in various fields, including food industry, agriculture, and medicine.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol is not fully understood. However, studies have shown that 6-Isopropyl-3-methylpyrazin-2-ol can interact with various receptors in the body, including the adenosine A1 receptor and the GABA-A receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Efectos Bioquímicos Y Fisiológicos
6-Isopropyl-3-methylpyrazin-2-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective properties and can help protect the brain from damage caused by various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its availability. 6-Isopropyl-3-methylpyrazin-2-ol is a naturally occurring compound and can be easily obtained from various sources. Another advantage is its stability. 6-Isopropyl-3-methylpyrazin-2-ol is a stable compound and can be stored for long periods without degradation. One limitation of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its solubility. 6-Isopropyl-3-methylpyrazin-2-ol is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 6-Isopropyl-3-methylpyrazin-2-ol. One direction is to further investigate its potential applications in medicine, particularly as a therapeutic agent for various diseases. Another direction is to study its potential as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol and its interactions with various receptors and enzymes in the body.
Métodos De Síntesis
6-Isopropyl-3-methylpyrazin-2-ol can be synthesized through various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylpyrazine with isopropyl alcohol in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as Bacillus subtilis and Pseudomonas putida to produce 6-Isopropyl-3-methylpyrazin-2-ol through fermentation. Enzymatic synthesis involves the use of enzymes such as alcohol dehydrogenase and pyrazine oxidase to catalyze the reaction between 2-methylpyrazine and isopropyl alcohol.
Aplicaciones Científicas De Investigación
6-Isopropyl-3-methylpyrazin-2-ol has been extensively studied for its potential applications in various fields, including food industry, agriculture, and medicine. In the food industry, 6-Isopropyl-3-methylpyrazin-2-ol is used as a flavoring agent in various food products, including coffee, bread, and beer. In agriculture, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have antioxidant and anti-inflammatory properties and can be used as a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
125781-24-0 |
|---|---|
Nombre del producto |
6-Isopropyl-3-methylpyrazin-2-ol |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |
Clave InChI |
DRMJVADFOVCKSF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(NC1=O)C(C)C |
SMILES canónico |
CC1=NC=C(NC1=O)C(C)C |
Sinónimos |
2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



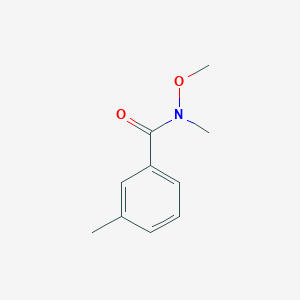
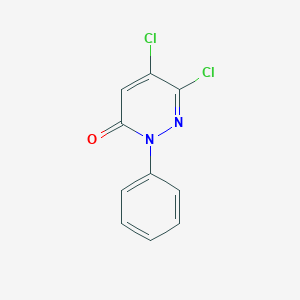
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
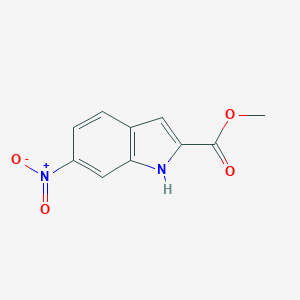
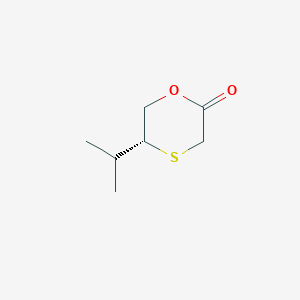
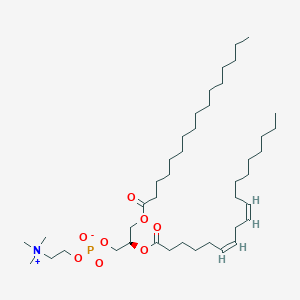
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
